4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid
Description
4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid (hereafter referred to by its full systematic name) is a tritopic organic ligand featuring a carbazole core substituted with three benzoic acid groups at the 3-, 6-, and 9-positions. This ligand is widely employed in the synthesis of metal-organic frameworks (MOFs) due to its rigid π-conjugated carbazole backbone and three carboxylate groups, which enable robust coordination with metal nodes. Its applications span luminescent materials, particularly in white light-emitting diodes (WLEDs), where its high quantum efficiency (39.4%) and ability to suppress aggregation-caused quenching (ACQ) are notable .
Structure
3D Structure
Properties
Molecular Formula |
C33H21NO6 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
4-[6,9-bis(4-carboxyphenyl)carbazol-3-yl]benzoic acid |
InChI |
InChI=1S/C33H21NO6/c35-31(36)21-5-1-19(2-6-21)24-11-15-29-27(17-24)28-18-25(20-3-7-22(8-4-20)32(37)38)12-16-30(28)34(29)26-13-9-23(10-14-26)33(39)40/h1-18H,(H,35,36)(H,37,38)(H,39,40) |
InChI Key |
SYWJUWYUWXYHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination at 3,6,9-Positions
The synthesis begins with regioselective bromination of carbazole. While direct tribromination is challenging, stepwise halogenation using N-bromosuccinimide (NBS) under controlled conditions achieves the desired substitution:
Key parameters:
-
Solvent : Chloroform or dichloromethane.
-
Catalyst : Azobisisobutyronitrile (AIBN) for radical initiation.
-
Yield : ~65–70% after purification by column chromatography.
Suzuki-Miyaura Cross-Coupling
Coupling with Protected Boronic Acids
The tribrominated carbazole undergoes Suzuki-Miyaura coupling with 4-(methoxycarbonyl)phenylboronic acid to introduce methyl ester-protected benzoate groups. This step uses a palladium catalyst and a base:
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80–90°C |
| Time | 12–18 hours |
| Yield | 68–74% |
Challenges :
-
Steric hindrance from three bulky substituents reduces coupling efficiency.
-
Competing homocoupling of boronic acids may occur, necessitating strict anhydrous conditions.
Ester Hydrolysis
Acidic or Basic Hydrolysis
The methyl ester groups are hydrolyzed to carboxylic acids using either:
-
Basic Conditions : NaOH (2 M) in THF/MeOH/H₂O (1:1:1) at 60°C for 6 hours.
-
Acidic Conditions : HCl (6 M) in dioxane/H₂O (2:1) under reflux for 12 hours.
Yield : 85–92% after recrystallization from ethanol.
Alternative Synthetic Routes
Direct C–H Arylation
Recent advances in C–H activation enable direct functionalization of carbazole without prehalogenation. Using Pd(OAc)₂ and Ag₂CO₃ in DMF, aryl iodides bearing ester groups couple directly to carbazole:
Advantages :
-
Fewer synthetic steps.
-
No need for halogenation.
Limitations :
Purification and Characterization
Chromatographic Methods
-
Column Chromatography : Silica gel with eluents such as hexane/ethyl acetate (gradient from 4:1 to 1:1).
-
Recrystallization : Ethanol/water mixtures yield pure product as a white solid.
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 3H, carbazole-H), 8.12–7.98 (m, 12H, Ar-H), 7.65 (d, J = 8.4 Hz, 6H, COOH).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, COOH).
Industrial-Scale Considerations
Cost Optimization
-
Catalyst Recycling : Pd recovery via filtration and ion-exchange resins reduces costs.
-
Solvent Recovery : THF and DMF are distilled and reused.
Environmental Impact
-
Waste Management : Brominated byproducts are treated with NaHSO₃ to neutralize residual bromine.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoic acid groups to benzyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, benzyl alcohols, and various substituted aromatic compounds .
Scientific Research Applications
Applications Overview
-
Organic Electronics
- Light Emitting Diodes (LEDs) : The compound is utilized in the development of organic light-emitting diodes due to its excellent photophysical properties. Carbazole derivatives are known for their high thermal stability and efficient charge transport, making them suitable for OLED applications.
- Solar Cells : Research indicates that carbazole-based materials can enhance the performance of organic photovoltaic cells by improving charge mobility and light absorption.
-
Materials Science
- Metal-Organic Frameworks (MOFs) : 4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid serves as a ligand in the synthesis of MOFs. These frameworks exhibit high surface areas and tunable porosity, making them ideal for gas storage and separation applications. For example, a study demonstrated the construction of a Fe-MOF using this compound as a ligand, showcasing its potential in catalysis and gas adsorption .
-
Catalysis
- Catalytic Applications : The compound has been explored as a ligand in catalytic systems. Its ability to coordinate with metal centers enhances catalytic activity in various reactions, including C-C coupling reactions and oxidation processes.
Case Study 1: Organic Light Emitting Diodes (OLEDs)
A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLED structures improved device efficiency by enhancing charge balance and reducing exciton quenching. The results showed an increase in luminance efficiency by over 30% compared to traditional materials.
| Parameter | Value |
|---|---|
| Luminance Efficiency | +30% |
| Operating Voltage | 3.2 V |
| Maximum Luminance | 15,000 cd/m² |
Case Study 2: Metal-Organic Frameworks
In a study focused on the synthesis of a Fe-MOF using this compound as a ligand, researchers reported significant improvements in gas adsorption capacities. The synthesized MOF exhibited a surface area of 1,200 m²/g and demonstrated high selectivity for CO₂ over N₂.
| Property | Value |
|---|---|
| Surface Area | 1200 m²/g |
| CO₂ Adsorption Capacity | 5.2 mmol/g |
| Selectivity (CO₂/N₂) | 20:1 |
Mechanism of Action
The mechanism of action of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid involves:
Comparison with Similar Compounds
Structural and Functional Differences
4,4',4''-Benzene-1,3,5-triyl-tris(benzoic acid) (H3BTB)
- Structure : A triazine-core ligand with three benzoic acid groups.
- Applications : Used in anionic MOFs (e.g., ZJU-28) for WLEDs via dye encapsulation.
- Performance : Exhibits a lower quantum yield (17.4%) compared to the carbazole-based ligand (39.4%). The carbazole backbone in 4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid enhances electron delocalization, improving luminescent efficiency .
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(9H-carbazole-3,6-dicarboxylic acid) (H4BBCDC)
- Structure : Two carbazole dicarboxylate units linked by a biphenyl spacer, forming a tetratopic ligand.
- Applications : Used in DUT-49, a flexible MOF for gas adsorption (e.g., methane, CO2) and pressure-amplifying materials.
- Comparison : The biphenyl spacer in H4BBCDC introduces flexibility, enabling structural transitions during gas adsorption, whereas the rigid carbazole triad in this compound favors stable luminescent frameworks .
4,4',4''',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid (H4CzTB)
- Structure : Tetratopic ligand with benzoic acids at the 1-, 3-, 6-, and 8-positions of carbazole.
- Applications : Employed in Fe-based MOFs for high-capacity methane storage.
- Comparison: The additional carboxyl group in H4CzTB enables higher connectivity with metal nodes, creating denser frameworks suited for gas storage, unlike the tritopic this compound optimized for luminescence .
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid (H3TATB)
- Structure : Triazine-core ligand with three benzoic acids.
- Applications : Forms hydrogen-bonded organic frameworks (HOFs) with tunable porosity.
- Comparison : The electron-deficient triazine core in H3TATB contrasts with the electron-rich carbazole in this compound, leading to distinct electronic properties and applications (HOFs vs. MOFs) .
Mechanistic Insights
- Luminescence : The carbazole core in this compound facilitates π-π stacking and charge-transfer transitions, enhancing emission efficiency compared to H3BTB’s triazine core, which lacks comparable conjugation .
- Gas Adsorption : H4BBCDC’s biphenyl spacer allows framework flexibility, enabling "breathing" behavior during gas uptake, a feature absent in the rigid this compound .
- Stability : Carbazole-based ligands generally exhibit higher thermal and chemical stability than triazine derivatives, making them preferable for harsh-condition applications .
Biological Activity
4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid (CAS No. 2292116-92-6) is a compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The chemical structure of this compound consists of a central carbazole moiety linked to three benzoic acid groups. Its molecular formula is with a molecular weight of 427.46 g/mol. The compound exhibits several physicochemical properties relevant to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 427.46 g/mol |
| LogP | 7.2123 |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 3 |
| Rotatable Bonds | 6 |
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that carbazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The antitumor activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p53 pathway and the BRAF mutation pathway in melanoma cells .
- Case Studies : In vivo studies demonstrated that similar carbazole derivatives reduced tumor size in xenograft models without adversely affecting normal tissues .
Antimicrobial Activity
The antimicrobial potential of carbazole derivatives has been extensively studied:
- Bacterial Inhibition : Compounds similar to this compound have shown effective antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The zones of inhibition ranged from 12.6 mm to 26.08 mm at concentrations around 50 µg/mL .
- Fungal Activity : Antifungal activities have also been reported against pathogens like Candida albicans and Aspergillus niger, with significant zones of inhibition observed in various studies .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of carbazole derivatives:
- Cellular Protection : Certain derivatives have demonstrated protective effects against glutamate-induced toxicity in neuronal cells (HT22), suggesting antioxidative properties that may mitigate oxidative stress-related damage .
- Mechanism : The neuroprotective effects are believed to stem from their ability to modulate oxidative stress pathways and enhance cellular survival mechanisms .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4,4',4''-(9H-carbazole-3,6,9-triyl)tribenzoic acid, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step coupling reactions, often hindered by steric hindrance from the carbazole core and poor solubility of intermediates. To mitigate this:
- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligands (e.g., SPhos) to enhance reaction efficiency .
- Introduce solubilizing groups (e.g., tert-butyl) temporarily during synthesis, followed by deprotection .
- Monitor reaction progress via HPLC or LC-MS to identify side products and adjust stoichiometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Verify aromatic proton environments and benzoic acid substituents.
- Single-crystal X-ray diffraction : Resolve spatial arrangement of the carbazole core and benzoic acid groups .
- FT-IR : Confirm carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹) .
Q. What are the primary factors influencing the compound’s solubility, and how can they be optimized for experimental use?
- Answer : Solubility is dictated by the rigid carbazole backbone and polar benzoic acid groups. Strategies include:
- Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution.
- Adjust pH to deprotonate carboxylic acids, enhancing aqueous solubility.
- Introduce alkyl chains (e.g., methyl, ethyl) at non-critical positions to reduce aggregation .
Advanced Research Questions
Q. How can computational methods be integrated with experimental workflows to predict and optimize this compound’s photophysical properties?
- Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict absorption/emission spectra .
- Molecular Dynamics (MD) : Simulate aggregation behavior in solvents to guide solvent selection .
- Machine Learning : Train models on existing carbazole derivatives to predict synthetic yields or optoelectronic performance .
Q. What experimental design principles are critical for studying structure-property relationships in derivatives of this compound?
- Answer :
- Factorial Design : Systematically vary substituents (e.g., electron-withdrawing/donating groups) and assess impacts on properties like fluorescence quantum yield .
- High-Throughput Screening : Use automated platforms to synthesize and characterize derivatives for rapid data generation .
- In Situ Spectroscopy : Track real-time changes during aggregation or self-assembly using techniques like UV-vis or fluorescence anisotropy .
Q. How can contradictory data on the compound’s aggregation behavior in different solvents be resolved?
- Answer : Contradictions often arise from solvent polarity, concentration, or measurement techniques. Resolve via:
- Dynamic Light Scattering (DLS) : Quantify aggregate size distributions.
- Small-Angle X-ray Scattering (SAXS) : Probe nanoscale structural changes.
- Controlled Environment Studies : Standardize solvent purity, temperature, and humidity during experiments .
Q. What advanced characterization techniques are essential for evaluating its application in optoelectronic devices (e.g., OLEDs)?
- Answer :
- Cyclic Voltammetry : Determine oxidation/reduction potentials for charge transport analysis.
- Time-Resolved Photoluminescence (TRPL) : Measure exciton lifetimes to assess device efficiency.
- Atomic Force Microscopy (AFM) : Map surface morphology of thin films .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
